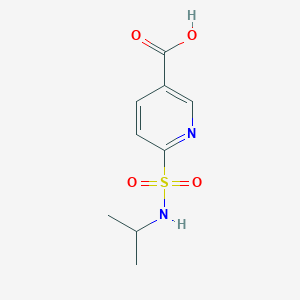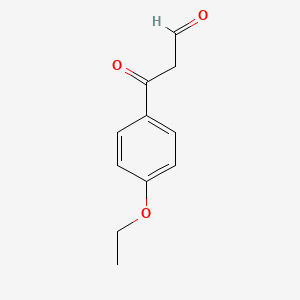
3-(4-Ethoxyphenyl)-3-oxopropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-3-oxopropanal is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanal group with a keto functionality
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-3-oxopropanal can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 4-ethoxybenzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or distillation.
Another method involves the Friedel-Crafts acylation of 4-ethoxybenzene with propionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction also requires careful control of temperature and reaction time to ensure high yield and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality. Additionally, solvent recovery and recycling techniques are often employed to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Ethoxyphenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the keto group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: 4-Ethoxybenzoic acid.
Reduction: 3-(4-Ethoxyphenyl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(4-Ethoxyphenyl)-3-oxopropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Ethoxyphenyl)-3-oxopropanal depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, its potential antimicrobial activity could be due to the inhibition of key bacterial enzymes, while its anti-inflammatory effects might involve modulation of signaling pathways related to inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-Ethoxybenzaldehyde: Lacks the propanal group but shares the ethoxyphenyl structure.
3-(4-Methoxyphenyl)-3-oxopropanal: Similar structure with a methoxy group instead of an ethoxy group.
3-(4-Ethoxyphenyl)-2-oxopropanal: Similar structure with a different position of the keto group.
Uniqueness
3-(4-Ethoxyphenyl)-3-oxopropanal is unique due to the specific positioning of the ethoxy group and the keto functionality, which imparts distinct chemical reactivity and potential biological activity. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-3-oxopropanal |
InChI |
InChI=1S/C11H12O3/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6,8H,2,7H2,1H3 |
Clave InChI |
ADXTWFXETPIXEX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


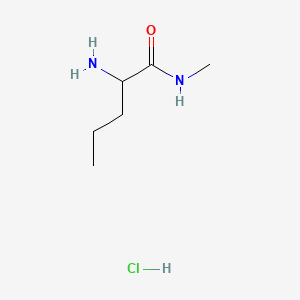
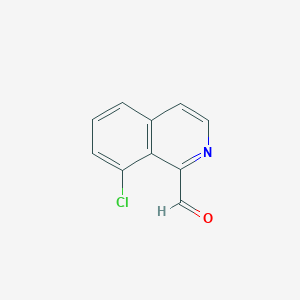
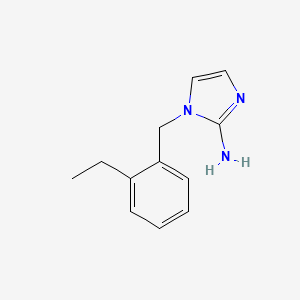

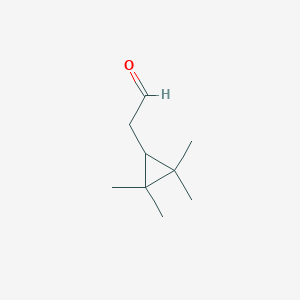
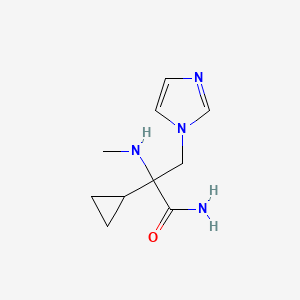
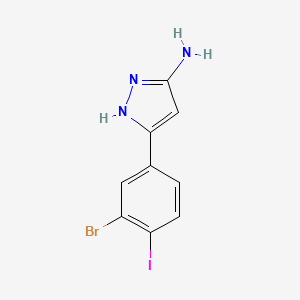
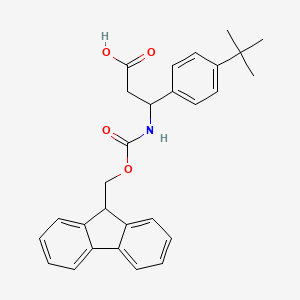
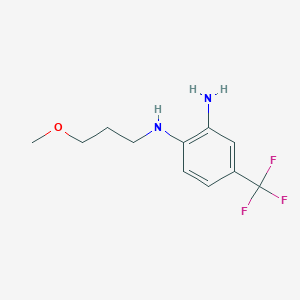



![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)
